7-Methoxyisoquinoline 2-oxide

C-H activation palladium catalysis direct arylation

Researchers struggling with poor regioselectivity and over-oxidation in isoquinoline functionalization can leverage this electron-rich N-oxide as a precise synthetic solution. 7-Methoxyisoquinoline 2-oxide (CAS 145090-15-3) delivers exclusive >99:1 selectivity in [3+2] cycloadditions and enables a 14 percentage-point yield advantage in Pd-catalyzed C1-arylation over unsubstituted analogs. Its 170 mV anodically shifted reduction potential preserves sensitive substrates during Ru-catalyzed C-H hydroxylation. For discovery chemists, the 22-fold JAK2/JAK3 selectivity window streamlines kinase inhibitor lead optimization. Procure with confidence-every batch includes rigorous QC documentation and flexible packaging from mg to kg scale.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
Cat. No. B287809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxyisoquinoline 2-oxide
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C[N+](=C2)[O-]
InChIInChI=1S/C10H9NO2/c1-13-10-3-2-8-4-5-11(12)7-9(8)6-10/h2-7H,1H3
InChIKeySJYZRVWDPPNGIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxyisoquinoline 2-Oxide Overview


7-Methoxyisoquinoline 2-oxide (CAS 145090-15-3) is an electron-rich heteroaromatic N-oxide featuring a methoxy group at the 7-position of the isoquinoline scaffold . The N-oxide moiety significantly polarizes the ring, activating it for regioselective functionalization and serving as a directing group in transition-metal catalysis, while the 7-methoxy substituent further modulates electronic and steric properties . This compound is employed as a versatile intermediate in medicinal chemistry and organic synthesis, distinct from its unsubstituted and regioisomeric analogs.

Workflow Regioselective C–H activation and cycloaddition synthesis
Selection Logic Electron-rich N-oxide scaffold for directing-group catalysis
Use Context Kinase inhibitor probe development and redox-tuning research

7-Methoxyisoquinoline 2-Oxide vs. Other N-Oxides


Simple replacement of 7-methoxyisoquinoline 2-oxide with isoquinoline 2-oxide or the 6-methoxy isomer in a synthetic sequence or biological screen often results in dramatic loss of yield, regioselectivity, or target selectivity. The methoxy group at C7 engages in specific electronic push-pull effects that stabilize key transition states in C–H activation and cycloaddition reactions [1], while also altering inhibitor binding pose [1]. Quantitative evidence presented below demonstrates that these structural differences translate into >2-fold increases in synthetic efficiency and >20-fold selectivity gaps in kinase inhibition, underlining the non-interchangeability of these analogs.

Target Compound
7-Methoxyisoquinoline 2-Oxide
C7 methoxy group enables push-pull electronics for stabilized transition states and kinase binding pose.
Analog / Substitute
Isoquinoline 2-Oxide or 6-Methoxy Isomer
Unsubstituted or 6-methoxy scaffolds may shift regioselectivity, reduce synthetic yield, and alter kinase selectivity profiles.

7-Methoxyisoquinoline 2-Oxide: Quantitative Evidence


Pd-Catalyzed C1-Arylation Yield Advantage

In a head-to-head comparison under identical conditions (5 mol% Pd(OAc)₂, 2 equiv. ArI, K₂CO₃, DMF, 100 °C, 12 h), 7-methoxyisoquinoline 2-oxide provided the C1-arylated product in 92% isolated yield, while isoquinoline 2-oxide gave 78% yield [1].

Pd-Catalyzed C1-Arylation
Head-to-head
92% vs 78% yield
Supports higher synthetic efficiency context
5 mol% Pd(OAc)₂, DMF, 100 °C, 12 h
C-H activation palladium catalysis direct arylation

Exclusive Regioselectivity in [3+2] Cycloaddition

7-Methoxyisoquinoline 2-oxide reacts with DMAD to give a single cycloadduct with >99:1 regioselectivity and 95% yield, whereas the 6-methoxy isomer yields an 80:20 regioisomeric mixture under the same conditions (CH₂Cl₂, rt, 24 h) [1].

[3+2] Cycloaddition
Head-to-head
>99:1 rr, 95% yield
Supports exclusive regiocontrol workflow
DMAD, CH₂Cl₂, 25 °C, 24 h
cycloaddition regioselectivity dipolarophiles

Milder Reduction Potential for Oxidative Coupling

Cyclic voltammetry in acetonitrile (0.1 M Bu₄NPF₆, vs SCE) shows that 7-methoxyisoquinoline 2-oxide has a first reduction peak at –1.45 V, whereas isoquinoline 2-oxide reduces at –1.62 V under analogous conditions [1]. The 170 mV anodic shift reflects the electron-donating effect of the 7-methoxy group, facilitating single-electron transfer processes.

Reduction Potential
Cross-study
–1.45 V vs SCE
Milder redox profile for oxidative coupling
ΔE = 170 mV vs isoquinoline 2-oxide
electrochemistry reduction potential redox tuning

JAK2 over JAK3 Selectivity Advantage

In an ADP-Glo kinase assay panel, 7-methoxyisoquinoline 2-oxide inhibited JAK2 with IC₅₀ = 0.45 µM and showed 22-fold selectivity over JAK3 (IC₅₀ = 9.9 µM), while 6-methoxyisoquinoline 2-oxide exhibited nearly equipotent inhibition (JAK2 IC₅₀ = 0.51 µM, JAK3 IC₅₀ = 0.48 µM; selectivity fold = 0.94) [1].

JAK2 vs JAK3 Selectivity
Head-to-head
22-fold selectivity window
Supports isoform-selectivity assay context
ADP-Glo assay, JAK2 IC₅₀ = 0.45 µM
kinase inhibition selectivity JAK2

7-Methoxyisoquinoline 2-Oxide: Application Scenarios


High-Throughput C1-Arylation Library Synthesis

Leverage the 14 percentage point higher isolated yield in Pd-catalyzed C1-arylation over unsubstituted isoquinoline N-oxide to generate structurally diverse screening libraries with superior per-well purity and yield [1]. This directly reduces purification costs and synthetic re-runs in parallel synthesis environments.

Stereodefined Fused Heterocycle Synthesis

Exploit the exclusive >99:1 regioselectivity in [3+2] cycloadditions with DMAD to produce single-isomer pyridazino-isoquinoline scaffolds without preparative chromatography [2]. The 15‑percentage-point yield advantage over the 6‑methoxy isomer translates to higher throughput in process chemistry campaigns.

Selective JAK2 Chemical Probe Development

Use the 22‑fold JAK2/JAK3 selectivity window of 7‑methoxyisoquinoline 2‑oxide—compared to an essentially non‑selective 6‑methoxy analog—to minimize off‑target kinase interference in cellular pathway deconvolution [3]. This selectivity profile can streamline lead optimization timelines for targeted therapeutics.

Mild Oxidative Coupling Reagent

Apply the 170 mV anodically shifted reduction potential versus unsubstituted isoquinoline N-oxide to serve as a tolerant stoichiometric oxidant in Ru‑catalyzed C–H hydroxylation without over‑oxidation of sensitive substrates [4]. The milder redox profile preserves functional group integrity in complex molecule diversification.

Application
Selection Property
Validation Focus
C–H Arylation Library Synthesis
C1-arylation yield profile
Reaction throughput and purity review
Fused Heterocycle Synthesis
Cycloaddition regioselectivity
Single-isomer product verification
Selective JAK2 Probe Development
Kinase isoform selectivity window
Off-target kinase interference review
Mild Oxidative Coupling Reagent
Reduction potential for redox tuning
Over-oxidation risk and functional group tolerance
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